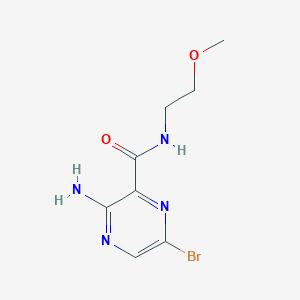

3-amino-6-bromo-N-(2-methoxyethyl)pyrazine-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-6-bromo-N-(2-methoxyethyl)pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN4O2/c1-15-3-2-11-8(14)6-7(10)12-4-5(9)13-6/h4H,2-3H2,1H3,(H2,10,12)(H,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFBZJAXMCZVHJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=NC(=CN=C1N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-6-bromo-N-(2-methoxyethyl)pyrazine-2-carboxamide typically involves the following steps:

Amination: The addition of an amino group to the brominated pyrazine.

Carboxamidation: The formation of the carboxamide group through a reaction with an appropriate carboxylic acid derivative.

Methoxyethylation: The attachment of the methoxyethyl group to the nitrogen atom of the carboxamide.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed:

Oxidation: Oxidized derivatives with altered functional groups.

Reduction: Reduced forms with modified chemical properties.

Substitution: Substituted derivatives with new functional groups replacing the bromine atom.

Scientific Research Applications

Medicinal Chemistry

3-Amino-6-bromo-N-(2-methoxyethyl)pyrazine-2-carboxamide serves as a lead compound in drug development, particularly for targeting diseases such as cancer and infectious diseases. Studies have indicated its potential as:

- Enzyme Inhibitor: It may inhibit enzymes involved in disease processes, showing promise against Trypanosoma brucei, which causes sleeping sickness.

- Antimicrobial Activity: The compound exhibits antimicrobial properties that could lead to new antibiotic developments.

The compound's structural features contribute to its effectiveness in modulating biological pathways relevant to:

- Cancer Treatment: Its interaction with adenosine receptors (especially A2a) suggests potential applications in treating various cancers such as non-small cell lung cancer (NSCLC) and renal cell carcinoma (RCC) .

- Inflammatory Diseases: Its mechanism involves binding to specific receptors, potentially affecting inflammatory responses .

Catalysis

The compound can act as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction efficiency in synthetic processes.

Materials Science

Incorporated into materials for electronic and optical applications, it demonstrates versatility in enhancing material properties due to its unique chemical structure.

Chemical Manufacturing

This compound serves as an intermediate in synthesizing other valuable chemicals, highlighting its importance in industrial applications .

Mechanism of Action

The mechanism of action of 3-amino-6-bromo-N-(2-methoxyethyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Compounds and Data:

Analysis :

- The N-(2-methoxyethyl) group introduces a polar side chain, which may improve solubility compared to aryl-substituted analogs (e.g., compounds A and B). However, this could reduce binding affinity to hydrophobic pockets in mycobacterial targets .

Antifungal Activity

Key Compounds and Data:

Analysis :

Analysis :

- However, the absence of a phenolic -OH group (as in compound 27) could reduce hydrogen-bonding interactions with chloroplast targets .

Cytotoxicity and Selectivity

Several pyrazine carboxamides, including compound 6e (IC₉₀ = 40.32 µM), show low cytotoxicity in HEK-293 cells, indicating favorable selectivity indices . The target compound’s methoxyethyl group may further enhance biocompatibility due to reduced metabolic toxicity compared to halogenated aryl analogs .

Biological Activity

3-Amino-6-bromo-N-(2-methoxyethyl)pyrazine-2-carboxamide is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structural features, including a bromine atom at the 6-position and an amino group at the 3-position of the pyrazine ring, contribute to its diverse applications in pharmacology and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHBrNO. The presence of the methoxyethyl group enhances its solubility and may influence its biological interactions.

The compound exhibits significant biological activity through its interaction with various molecular targets:

- Enzyme Inhibition : It has been identified as a potential inhibitor of enzymes involved in critical biochemical pathways, which may include those related to cancer and inflammatory diseases.

- Receptor Modulation : Interaction studies suggest that it may bind effectively to certain receptors, modulating metabolic pathways relevant to disease processes.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties:

- Antimycobacterial Activity : Some derivatives have shown promising results against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) indicating significant activity .

- Antifungal Activity : The compound has also been tested against various fungal strains, demonstrating effectiveness against Trichophyton interdigitale and Candida albicans .

Anti-Parasitic Properties

The compound has been investigated for its anti-parasitic effects, particularly against Trypanosoma brucei, the causative agent of sleeping sickness. This suggests a potential role in treating parasitic infections.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Synthesis and Evaluation : A study focused on synthesizing various N-substituted pyrazine derivatives, including this compound, evaluated their antimicrobial properties. The findings indicated that specific modifications could enhance biological activity against targeted pathogens .

- Structural Activity Relationship (SAR) : Research into related compounds has revealed that variations in substituents can significantly impact biological efficacy. For instance, modifications in the carboxamide moiety have been linked to increased potency against bacterial strains .

- Cytotoxicity Studies : In vitro assessments on HepG2 liver cancer cell lines showed varying levels of cytotoxicity among different derivatives, indicating the need for further exploration into their therapeutic potential in oncology .

Comparative Analysis of Related Compounds

A comparative analysis can provide insights into how structural variations affect biological activity. The following table summarizes notable compounds related to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Methoxyethyl group enhances solubility | Antimicrobial, anti-parasitic |

| 3-Amino-6-bromo-N-(3-chlorophenyl)pyrazine-2-carboxamide | Substituted phenyl group | Potentially higher potency due to aromatic ring |

| 3-Amino-N-(3-methoxypropyl)-6-bromopyrazine-2-carboxamide | Propyl substitution alters pharmacokinetics | Varies in antimicrobial activity |

Q & A

Q. What are the optimized synthetic routes for 3-amino-6-bromo-N-(2-methoxyethyl)pyrazine-2-carboxamide, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves bromination of a pyrazine precursor followed by amide coupling. For example, bromination of 3-aminopyrazine-2-carboxylic acid using N-bromosuccinimide (NBS) in DMF at 0°C yields 3-amino-6-bromo-pyrazine-2-carboxylic acid (41% yield) . Subsequent amidation with 2-methoxyethylamine can be achieved using coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxo hexafluorophosphate) in DMF with N,N-diisopropylethylamine (DIPEA) as a base. Reaction conditions (e.g., temperature, stoichiometry) critically affect yield; for instance, HATU-mediated coupling at 23°C for 30 minutes achieved 82% yield in analogous N-methyl derivatives .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) is used to confirm molecular weight. For example, the N-methyl analog shows m/z 231.0 (M+H) for the brominated species .

- Nuclear Magnetic Resonance (NMR) : H and C NMR can resolve the pyrazine core and substituents. The methoxyethyl group’s protons appear as distinct triplets (~δ 3.5–3.7 ppm), while aromatic protons resonate downfield (δ 8.0–9.0 ppm) .

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction has been applied to related pyrazine carboxamides to resolve bond angles and spatial arrangement .

Advanced Research Questions

Q. What are the common side reactions during bromination of pyrazine carboxamide precursors, and how can they be mitigated?

- Methodological Answer : Over-bromination or substitution at unintended positions (e.g., C-5 instead of C-6) are common issues. Mitigation strategies include:

- Controlled Stoichiometry : Using 1.02 equivalents of NBS to limit over-bromination .

- Low-Temperature Reactions : Conducting bromination at 0°C to suppress side reactions .

- Solvent Selection : Polar aprotic solvents like DMF enhance regioselectivity for the C-6 position due to stabilization of intermediates .

Q. How does the choice of coupling agent impact amide bond formation in N-alkylated pyrazine carboxamides?

- Methodological Answer : Coupling agents like HATU, EDCI/HOBt, or T3P® influence reaction efficiency:

- HATU : Provides high yields (e.g., 82% for N-methyl analogs) due to superior activation of carboxylic acids, but requires anhydrous conditions .

- EDCI/HOBt : Less expensive but may require longer reaction times (18 hours at 60°C) and higher equivalents of reagents .

- T3P® : Water-tolerant and generates fewer byproducts, suitable for scalable synthesis but less reported for pyrazine systems .

Q. What structural modifications to the pyrazine core influence bioavailability, based on comparative studies?

- Methodological Answer : Substituents alter lipophilicity and hydrogen-bonding capacity:

| Modification | Impact on Bioavailability | Source |

|---|---|---|

| Bromine at C-6 | Enhances metabolic stability via steric hindrance | |

| Methoxyethyl vs. Methyl | Increased solubility due to ether oxygen | |

| Pyridine vs. Pyrazine | Reduced basicity, altering tissue distribution |

Q. How can researchers resolve contradictions in reported synthetic yields for brominated pyrazine derivatives?

- Methodological Answer : Discrepancies arise from variations in:

- Reagent Purity : High-grade KNO₃ (>98%) improves nitration efficiency, as seen in optimized protocols .

- Work-Up Procedures : Washing with ethyl acetate removes unreacted NBS, minimizing byproducts .

- Scale Effects : Microscale reactions may report higher yields due to easier heat management vs. bulk synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.